3-(4-Ethoxy-3-formyl-phenyl)-propionic acid methyl ester
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Overview
Description
3-(4-Ethoxy-3-formyl-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters These compounds are characterized by the presence of an ester functional group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-formyl-phenyl)-propionic acid methyl ester typically involves multiple steps:
Formation of the aromatic ring: The starting material, 4-ethoxybenzaldehyde, is prepared through the ethylation of 4-hydroxybenzaldehyde.
Introduction of the propionic acid moiety: The aldehyde group of 4-ethoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative.
Esterification: The cinnamic acid derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation.
Major Products
Oxidation: 3-(4-Ethoxy-3-carboxy-phenyl)-propionic acid methyl ester.
Reduction: 3-(4-Ethoxy-3-hydroxymethyl-phenyl)-propionic acid methyl ester.
Substitution: 3-(4-Halogen-3-formyl-phenyl)-propionic acid methyl ester.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-formyl-phenyl)-propionic acid methyl ester depends on its specific application:
Biological Activity: If it exhibits antimicrobial properties, it may disrupt bacterial cell walls or inhibit essential enzymes.
Pharmaceutical Use: It may act on specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-3-formyl-phenyl)-propionic acid methyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxy-3-carboxy-phenyl)-propionic acid methyl ester: Oxidized form of the compound.
3-(4-Ethoxy-3-hydroxymethyl-phenyl)-propionic acid methyl ester: Reduced form of the compound.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-(4-ethoxy-3-formylphenyl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12-6-4-10(8-11(12)9-14)5-7-13(15)16-2/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
SRERZFJNVXVDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)OC)C=O |
Origin of Product |
United States |
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